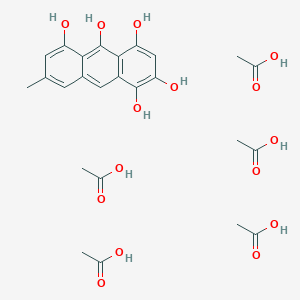
Acetic acid;7-methylanthracene-1,2,4,5,10-pentol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;7-methylanthracene-1,2,4,5,10-pentol is a complex organic compound that combines the properties of acetic acid and a substituted anthracene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-methylanthracene-1,2,4,5,10-pentol typically involves multi-step organic reactions. One common method includes the acetylation of 7-methylanthracene-1,2,4,5,10-pentol using acetic anhydride in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;7-methylanthracene-1,2,4,5,10-pentol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones and other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Acetic acid;7-methylanthracene-1,2,4,5,10-pentol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;7-methylanthracene-1,2,4,5,10-pentol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-methylanthracene-1,2,4,5,10-pentol: The parent compound without the acetic acid moiety.
Anthracene derivatives: Compounds with similar anthracene structures but different substituents.
Uniqueness
Acetic acid;7-methylanthracene-1,2,4,5,10-pentol is unique due to the presence of both acetic acid and multiple hydroxyl groups on the anthracene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
61281-24-1 |
|---|---|
Formule moléculaire |
C25H32O15 |
Poids moléculaire |
572.5 g/mol |
Nom IUPAC |
acetic acid;7-methylanthracene-1,2,4,5,10-pentol |
InChI |
InChI=1S/C15H12O5.5C2H4O2/c1-6-2-7-4-8-13(10(17)5-11(18)14(8)19)15(20)12(7)9(16)3-6;5*1-2(3)4/h2-5,16-20H,1H3;5*1H3,(H,3,4) |
Clé InChI |
YDKSYTDOWXZPTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC3=C(C(=CC(=C3O)O)O)C(=C2C(=C1)O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14591275.png)
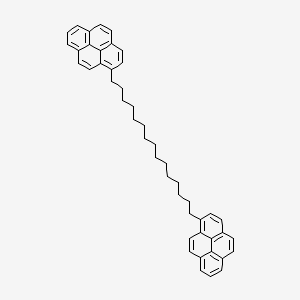

![4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid](/img/structure/B14591282.png)
![(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14591284.png)
![N,N-Diethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14591290.png)
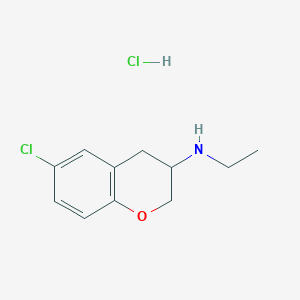
![2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane](/img/structure/B14591312.png)
![1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B14591313.png)

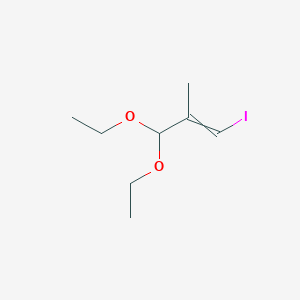
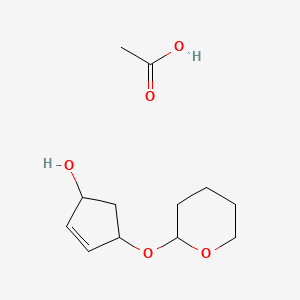
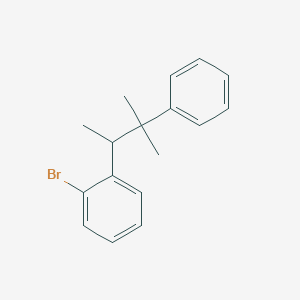
![Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate](/img/structure/B14591349.png)
